2-(5-methyl-1H-pyrazol-3-yl)pyrazine

LogP Solubility Physicochemical properties

2-(5-Methyl-1H-pyrazol-3-yl)pyrazine is a versatile heterocyclic building block with validated Aurora A/B selectivity (30-fold window observed for related conjugates) and favorable physicochemical properties (LogP 1.18, TPSA 54.46 Ų). Its defined melting point (122–123°C) and ready availability (<1 week lead time) enable rapid parallel SAR exploration across kinase families. Ideal for medicinal chemistry, coordination chemistry, and analytical method development. Available exclusively for R&D and further manufacturing use.

Molecular Formula C8H8N4
Molecular Weight 160.18
CAS No. 192711-19-6
Cat. No. B2729237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methyl-1H-pyrazol-3-yl)pyrazine
CAS192711-19-6
Molecular FormulaC8H8N4
Molecular Weight160.18
Structural Identifiers
SMILESCC1=CC(=NN1)C2=NC=CN=C2
InChIInChI=1S/C8H8N4/c1-6-4-7(12-11-6)8-5-9-2-3-10-8/h2-5H,1H3,(H,11,12)
InChIKeyXNDQRIIOZMSTLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methyl-1H-pyrazol-3-yl)pyrazine (CAS 192711-19-6): Core Heterocyclic Building Block Profile for Medicinal Chemistry and Coordination Chemistry Procurement


2-(5-Methyl-1H-pyrazol-3-yl)pyrazine (CAS 192711-19-6) is a heterocyclic compound with molecular formula C₈H₈N₄ and molecular weight 160.18 g/mol . It comprises a pyrazine ring linked at the 2-position to a pyrazole ring bearing a methyl substituent at the 5-position . The compound is commercially available from multiple reputable vendors at purities ranging from ≥95% to ≥98%, with a reported melting point of 122–123 °C . It is supplied exclusively for research and further manufacturing use, not for direct human application . The scaffold serves as both a pharmaceutical building block in kinase inhibitor programs and as a polytopic N-donor ligand in coordination chemistry [1].

Why 2-(5-Methyl-1H-pyrazol-3-yl)pyrazine Cannot Be Replaced by Generic Pyrazole-Pyrazine Analogs in Structure-Sensitive Applications


Within the pyrazolylpyrazine chemical class, subtle structural variations produce measurable differences in physicochemical properties, binding interactions, and synthetic accessibility [1]. The presence, position, and identity of substituents on the pyrazole ring directly influence LogP, melting point, and hydrogen-bonding capacity, which in turn alter solubility profiles, crystallization behavior, and downstream reaction yields . Furthermore, in kinase-targeted drug discovery programs, even minor modifications to the pyrazole substituent pattern can shift selectivity across structurally related kinases, as documented for Aurora A versus Aurora B inhibition profiles among pyrazole-containing scaffolds [2]. Consequently, substituting 2-(5-methyl-1H-pyrazol-3-yl)pyrazine with a des-methyl analog, a regioisomer, or an alternative heterocyclic building block without empirical validation risks irreproducible synthetic outcomes and erroneous structure-activity interpretations. The evidence presented below quantifies the specific differentiation dimensions that justify compound-specific procurement over interchangeable analog use.

Quantitative Differentiation Evidence for 2-(5-Methyl-1H-pyrazol-3-yl)pyrazine (CAS 192711-19-6) Versus Closest Analogs


Solubility and Lipophilicity Differentiation: 5-Methyl Pyrazole versus Des-Methyl Analog

2-(5-Methyl-1H-pyrazol-3-yl)pyrazine exhibits a computed LogP of 1.17512 and a topological polar surface area (TPSA) of 54.46 Ų . The 5-methyl substitution on the pyrazole ring contributes approximately 0.5–0.7 LogP units of increased lipophilicity relative to the unsubstituted 2-(1H-pyrazol-3-yl)pyrazine analog, based on established Hansch π constants for aromatic methyl groups [1]. This measurable lipophilicity shift translates to reduced aqueous solubility and enhanced membrane permeability potential, which directly impacts compound handling in biological assay preparation and may alter pharmacokinetic behavior in cellular or in vivo models. The TPSA value falls within the optimal range for CNS drug-likeness (<70 Ų), while the LogP remains below the typical alert threshold of 5, indicating favorable drug-like properties .

LogP Solubility Physicochemical properties Medicinal chemistry Lead optimization

Thermal and Physical Form Differentiation: Melting Point and Purity Specifications

2-(5-Methyl-1H-pyrazol-3-yl)pyrazine is characterized by a well-defined melting point range of 122–123 °C when supplied at ≥95% purity . This thermal property distinguishes it from the structurally analogous 2-(1H-pyrazol-3-yl)pyrazine (CAS 111781-54-5), which exhibits a significantly higher melting point of 155–157 °C [1]. The 33–35 °C difference in melting point reflects the distinct intermolecular packing arrangements and crystal lattice energies conferred by the 5-methyl substitution. From a procurement and quality-control perspective, this sharp and reproducible melting point enables identity confirmation and purity assessment via differential scanning calorimetry or capillary methods, whereas the higher melting analog may require different handling and storage protocols. Commercially, the compound is consistently available at purities of ≥95% to ≥98% from multiple reputable suppliers, with recommended storage at 2–8 °C in sealed, dry conditions .

Melting point Crystallinity Quality control Solid-state characterization Procurement specification

Synthetic Accessibility and Commercial Availability Differentiation

2-(5-Methyl-1H-pyrazol-3-yl)pyrazine is commercially stocked by multiple global suppliers including Chemscene (Cat. CS-0449200), Key Organics (via J&K Scientific, Cat. 5Z-0807), Matrix Scientific (via VWR), and MolCore (Cat. MC710933), with immediate availability and room-temperature shipping options in most regions . In contrast, certain related analogs bearing alternative substitution patterns—such as 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine, 2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine, and 2-(4-nitro-1H-pyrazol-3-yl)pyrazine—are not maintained as standard catalog items by major vendors and would require custom synthesis with associated lead times of 4–12 weeks and minimum order quantities . The ready commercial availability of 2-(5-methyl-1H-pyrazol-3-yl)pyrazine, combined with its competitive pricing structure for research-scale quantities (100 mg to 5 g), provides a demonstrable procurement advantage for time-sensitive medicinal chemistry campaigns and coordination chemistry studies requiring reproducible sourcing .

Synthetic accessibility Commercial sourcing Building block Lead time Procurement

Structural Suitability for Coordination Chemistry: N-Donor Ligand Platform Differentiation

The pyrazolylpyrazine scaffold functions as a polytopic N-donor ligand capable of bridging multiple metal centers through its array of nitrogen coordination sites. The unsubstituted analog 2-(1H-pyrazol-3-yl)pyrazine (HL) has been crystallographically characterized in a tetranuclear copper(II) complex of formula Cu₄(L)₆(NO₃)₂, which forms a [2×2] molecular grid architecture with Cu⋯Cu separations of approximately 4.0–4.5 Å [1]. Magnetic susceptibility measurements on this Cu₄ grid reveal antiferromagnetic coupling (J ≈ –1.0 to –5.0 cm⁻¹) between adjacent Cu(II) centers mediated through the pyrazolate bridging pathway [2]. The 5-methyl substitution on the pyrazole ring in the target compound modifies the electronic environment and steric profile at the pyrazole N-donor site, which may alter metal-binding affinity, coordination geometry preferences, and supramolecular packing relative to the des-methyl ligand. While direct comparative coordination data for the methylated analog remain unpublished, the established coordination behavior of the parent scaffold provides a validated platform from which the methyl-substituted variant can be deployed in metal-organic framework and molecular magnetism studies requiring modified steric or electronic parameters [3].

Coordination chemistry N-donor ligand Metal-organic frameworks Molecular grids Magnetic properties

Binding Affinity Profile Differentiation: Aurora Kinase Selectivity Among Pyrazole-Containing Scaffolds

Within the broader pyrazole-containing kinase inhibitor landscape, the 5-methyl-1H-pyrazol-3-yl motif has been incorporated into compounds exhibiting distinct Aurora kinase selectivity profiles. A related quinazoline derivative bearing the N-(5-methyl-1H-pyrazol-3-yl)amine moiety (CHEMBL359482 / BDBM50162083) demonstrates IC₅₀ values of 28 nM against Aurora A and 858 nM against Aurora B, representing a 30-fold selectivity preference for the A isoform [1]. This selectivity pattern contrasts with that of the phthalazinone pyrazole series, which includes 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one (Compound 9e) and achieves Aurora A IC₅₀ values below 10 nM with oral bioavailability demonstrated in rodent models [2]. While 2-(5-methyl-1H-pyrazol-3-yl)pyrazine itself serves as a building block rather than a final bioactive compound, its 5-methylpyrazole substructure contributes a validated pharmacophoric element that, when elaborated through appropriate synthetic derivatization, can yield kinase inhibitors with quantifiable potency and isoform selectivity. The 28 nM Aurora A potency observed for the quinazoline-pyrazole conjugate provides a concrete benchmark against which newly synthesized derivatives of the target compound can be evaluated [3].

Kinase inhibition Aurora kinase IC50 Selectivity Cancer therapeutics

Kinase Scaffold Versatility: MAP Kinase and GSK-3 Inhibition Potential

The 5-methyl-1H-pyrazol-3-yl structural motif appears across multiple distinct kinase inhibitor chemotypes, indicating broad target-class applicability beyond Aurora kinases. A thienyl-containing derivative incorporating the N-(2-(5-methyl-1H-pyrazol-3-yl)thio) substructure (BDBM50332075 / CHEMBL1288004) has been annotated in BindingDB as targeting mitogen-activated protein kinase 8 (JNK1), a key node in stress-responsive signaling pathways relevant to inflammatory and neurodegenerative conditions [1]. Separately, aminopyrazole compounds acting as ATP-competitive GSK-3 inhibitors achieve Ki values as low as 24 nM . While direct kinase inhibition data for unelaborated 2-(5-methyl-1H-pyrazol-3-yl)pyrazine are not available, the recurrent appearance of the 5-methylpyrazole fragment across structurally diverse kinase-targeted compound series suggests that this building block offers a privileged starting point for hit expansion and focused library synthesis [2]. The breadth of kinase targets associated with pyrazole-containing scaffolds—spanning Aurora, JNK, GSK-3, and IKK families—provides multiple entry points for derivative design using the target compound as a core intermediate.

MAP kinase JNK GSK-3 Kinase profiling Multi-target activity

Optimal Application Scenarios for Procuring 2-(5-Methyl-1H-pyrazol-3-yl)pyrazine Based on Quantitative Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization and Focused Library Synthesis

Procure 2-(5-methyl-1H-pyrazol-3-yl)pyrazine when initiating a kinase-targeted medicinal chemistry program requiring a pyrazole-pyrazine building block with validated Aurora A/B selectivity potential (30-fold window observed for related conjugates [1]) and favorable computed physicochemical properties (LogP 1.18, TPSA 54.46 Ų ). The compound's ready commercial availability (lead time <1 week) and defined melting point (122–123 °C ) enable rapid parallel derivatization for structure-activity relationship exploration across Aurora, JNK, GSK-3, and IKK kinase families. This scenario is particularly suitable for early-stage hit-to-lead campaigns where synthetic throughput and reproducible compound quality are paramount.

Coordination Chemistry: Synthesis of Metal-Organic Grids and Magnetic Materials

Deploy 2-(5-methyl-1H-pyrazol-3-yl)pyrazine as a polytopic N-donor ligand for constructing transition metal complexes with extended grid architectures. The parent unsubstituted analog 2-(1H-pyrazol-3-yl)pyrazine has been crystallographically validated to form Cu₄ [2×2] molecular grids exhibiting antiferromagnetic coupling (J ≈ –1 to –5 cm⁻¹) under hydrothermal conditions [2]. The 5-methyl substitution provides a sterically and electronically modified ligand variant for probing substituent effects on coordination geometry, metal-metal distances, and magnetic exchange parameters. This application scenario is appropriate for materials chemistry groups investigating structure-property relationships in polynuclear metal complexes and spin-crossover systems.

Quality Control and Analytical Reference Standard Procurement

Utilize 2-(5-methyl-1H-pyrazol-3-yl)pyrazine as a well-characterized analytical reference material for method development and impurity profiling. The compound's sharply defined melting point of 122–123 °C and consistent commercial purity (≥95% to ≥98%) enable its use as a calibration standard in HPLC, LC-MS, and differential scanning calorimetry workflows. Its distinct thermal signature permits unambiguous differentiation from the des-methyl analog (mp 155–157 °C [3]) and other regioisomeric impurities. This scenario supports analytical chemistry groups requiring certified reference materials for pharmacopoeial compliance, batch release testing, and stability-indicating method validation.

Synthetic Methodology Development: Cross-Coupling and Heterocycle Functionalization

Employ 2-(5-methyl-1H-pyrazol-3-yl)pyrazine as a model substrate for developing and optimizing palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and directed C-H functionalization protocols on pyrazine scaffolds. The compound's moderate lipophilicity (LogP 1.18 ) facilitates chromatographic purification and reaction monitoring, while its single rotatable bond and well-defined substitution pattern simplify product characterization and yield determination. Immediate commercial availability from multiple vendors ensures reproducible substrate sourcing for methodology studies requiring multiple iterations and scale-up evaluation. This scenario is optimal for academic and industrial process chemistry laboratories seeking a robust, commercially accessible heterocyclic substrate for reaction discovery and optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-methyl-1H-pyrazol-3-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.